![molecular formula C19H20N2O4S B2937259 (E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1251711-33-7](/img/structure/B2937259.png)
(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide
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Description
(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide, also known as MPAPS, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a promising candidate for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives, particularly those related to zinc phthalocyanine, have shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. For instance, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful as photosensitizers in PDT. Their efficacy in generating singlet oxygen through Type II mechanisms highlights their potential in treating cancer, providing a non-invasive alternative to traditional cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications
Another significant application area for such compounds is in photocatalysis. The synthesis and characterization of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents have demonstrated properties suitable for photocatalytic applications. These compounds, upon being characterized spectroscopically and through photophysical and photochemical studies, show promising abilities as photosensitizers, which could be harnessed in various photocatalytic processes, including environmental remediation and organic synthesis (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
Research into sulfonamide derivatives has also extended into antimicrobial applications. The synthesis and evaluation of novel heterocyclic compounds having a sulfamido moiety have shown strong antibacterial and antifungal activities. These compounds, upon testing, have demonstrated effectiveness against a range of gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents that could help address the growing issue of antibiotic resistance (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Electrochromic Devices
Furthermore, derivatives of dithienylpyrroles, which share a conceptual linkage with the target compound through the presence of aromatic and sulfonamide functionalities, have been utilized in electrochromic devices (ECDs). These devices, which change color in response to electrical input, have applications ranging from smart windows to low-energy displays. The synthesized compounds, based on their electrochemical and spectroelectrochemical analyses, exhibit promising properties for high-contrast ECDs, underscoring the versatility of sulfonamide derivatives in electronic and optical applications (Su, Chang, & Wu, 2017).
properties
IUPAC Name |
(E)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-18-10-9-16(14-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-11,13-14,20H,5,8,12H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFGJFHSWHAAEB-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide |
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